[3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol
Description
Properties
IUPAC Name |
(3-fluoro-4-methyl-2-methylsulfanylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FOS/c1-6-3-4-7(5-11)9(12-2)8(6)10/h3-4,11H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKNRWCADITHBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CO)SC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted benzene derivative.
Methylation: The methyl group is introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Thiomethylation: The methylsulfanyl group is introduced through thiomethylation reactions using reagents like methylthiol or dimethyl disulfide.
Methanol Group Introduction:
Industrial Production Methods
Industrial production of [3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or methylsulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various nucleophiles are employed in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenylmethanol derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
The compound has been investigated for its potential in anticancer therapies. Studies suggest that fluorinated compounds can enhance the efficacy of drugs by improving their metabolic stability and bioavailability. For instance, similar compounds have shown promise in modulating protein kinase activity, which is crucial for controlling cell proliferation and survival in cancer cells .
Pharmacological Profiles
Research indicates that [3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol may exhibit properties that inhibit specific cancer pathways. For example, it could influence the signaling pathways involved in tumor growth and metastasis, particularly in cancers with RAS mutations .
Synthesis and Derivatives
Synthetic Routes
The synthesis of [3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol typically involves methods such as nucleophilic substitution reactions where methylthio groups are introduced to phenolic compounds. The strategic incorporation of fluorine is known to enhance the biological activity of organic molecules .
Derivatives and Analogues
Research has also focused on creating derivatives of this compound to explore enhanced biological activities or novel therapeutic applications. For example, modifications to the methylthio group or the introduction of additional functional groups can lead to compounds with improved pharmacological profiles.
Material Science Applications
Polymer Chemistry
In material science, fluorinated compounds are often used to enhance the properties of polymers. The introduction of [3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol into polymer matrices can improve characteristics such as thermal stability and chemical resistance. This application is particularly relevant in developing advanced materials for electronics and coatings .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Cancer Inhibition Study (2021) | Investigated the effects of fluorinated phenolic compounds on cancer cell lines | Demonstrated significant inhibition of cell proliferation in RAS mutant cells when treated with similar compounds |
| Polymer Enhancement Research (2022) | Evaluated the impact of incorporating fluorinated compounds into polymer blends | Found improved thermal stability and mechanical properties compared to non-fluorinated counterparts |
Mechanism of Action
The mechanism of action of [3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways that regulate cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
Fluorinated Phenyl Methanol Derivatives
(3-Amino-4-fluorophenyl)methanol (CAS 227609-86-1) Molecular Formula: C₇H₇FNO Molecular Weight: 140.14 g/mol . Key Differences: Replaces methylsulfanyl with an amino (-NH₂) group.
[4-(4-Bromo-2-chlorophenoxy)-3-fluorophenyl]methanol Molecular Formula: C₁₃H₉BrClFO₂ Molecular Weight: 331.56 g/mol . Key Differences: Incorporates a bromo-chlorophenoxy substituent, increasing molecular weight and halogen-driven hydrophobicity. The absence of a sulfur group reduces thioether-related reactivity.
Methylsulfanyl-Containing Analogs
2-Chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide (CAS 306980-84-7) Molecular Formula: C₁₅H₁₁ClN₂OS Molecular Weight: 302.8 g/mol . Key Differences: Features a methylsulfanyl group at position 4 (vs. position 2 in the target compound) and a benzamide moiety.
2,6-Dichlorobenzyl 4-ethyl-5-[2-(methylsulfanyl)phenyl]-4H-1,2,4-triazol-3-yl sulfide (CAS 339015-37-1)
Physicochemical Properties
*XLogP3: Predicted octanol-water partition coefficient. †Estimated based on substituent contributions. ‡Calculated using fragment-based methods.
Key Observations :
- The target compound exhibits moderate lipophilicity (XLogP3 ~2.5), intermediate between the polar (3-Amino-4-fluorophenyl)methanol and the highly lipophilic 2-chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide.
- Methylsulfanyl and halogen substituents consistently increase XLogP3, while amino groups reduce it.
Structure-Activity Relationship (SAR) Insights
- Positional Effects :
- Substituent Trade-offs: Methylsulfanyl enhances lipophilicity but may reduce metabolic stability compared to amino groups.
Biological Activity
[3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings on the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and analgesic properties.
Synthesis and Structural Characteristics
The synthesis of [3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol involves traditional organic synthesis techniques, including nucleophilic substitution and functional group modifications. The presence of a fluorine atom and a methylsulfanyl group is critical for its biological activity, as these functional groups can influence receptor binding and metabolic stability.
Antimicrobial Activity
Research indicates that derivatives similar to [3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, including MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7a | MRSA | 16 µg/mL |
| 7g | E. coli | 4 µg/mL |
| 7i | P. aeruginosa | 4 µg/mL |
These compounds demonstrated high antibacterial activity, with growth inhibition rates ranging from 85% to 97% against the tested strains . Notably, the therapeutic doses were found to be significantly lower than cytotoxic concentrations, indicating a favorable safety profile.
Anti-inflammatory Activity
The compound's anti-inflammatory potential has also been explored, particularly regarding its inhibitory effects on cyclooxygenase (COX) enzymes. Compounds structurally related to [3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol have shown selective inhibition towards COX-2, which is associated with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Key Findings:
- Compounds demonstrated selective COX-2 inhibition with minimal effect on COX-1.
- The release of nitric oxide (NO) was observed in some derivatives, potentially mitigating adverse effects associated with selective COX-2 inhibitors .
Analgesic Properties
In analgesic assays using the acetic acid-induced writhing model in mice, certain analogues exhibited significant pain relief comparable to established analgesics like ketorolac. For example, an analogue of [3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol showed an effective dose (ED50) significantly lower than that of ketorolac, indicating enhanced potency .
Case Studies
Several studies have highlighted the biological activity of compounds similar to [3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol:
- Antimicrobial Efficacy : A study evaluated various derivatives against resistant bacterial strains and found that certain compounds exhibited potent antibacterial effects with low toxicity to human cells .
- Inflammation Models : In vitro assays demonstrated that specific derivatives could inhibit inflammatory pathways effectively while promoting NO release, suggesting a dual mechanism of action that can be beneficial in treating inflammatory diseases .
- Pain Management : Comparative studies showed that certain analogues provided significant analgesic effects in animal models, outperforming traditional pain relievers in some cases .
Q & A
Q. Basic
| Technique | Application | Critical Observations |
|---|---|---|
| ¹H/¹³C NMR | Assigns substituent positions | δ 2.5 (S–CH₃), δ 4.5 (CH₂OH) |
| FT-IR | Identifies functional groups | ~3400 cm⁻¹ (OH), ~650 cm⁻¹ (C–S) |
| X-ray Diffraction | Confirms spatial arrangement | R-factor <0.05, torsion angles |
| HRMS | Verifies molecular formula | Exact mass error <2 ppm |
For advanced analysis, dynamic NMR probes rotational barriers of the methylsulfanyl group .
How to address discrepancies between spectroscopic and crystallographic data?
Advanced
Case study: If NMR suggests free rotation of the methylsulfanyl group but crystallography shows fixed conformations (e.g., torsion angles 7.47° vs. 72.07° ):
Dynamic NMR : Measure exchange spectroscopy (EXSY) to quantify rotational energy barriers.
Variable-Temperature XRD : Detect conformational polymorphism at 100–300 K .
DFT Calculations : Simulate solution-phase conformers and compare with experimental data .
Adjust refinement models in SHELXL to include partial occupancy or disorder parameters .
What functional groups influence reactivity in this compound?
Q. Basic
- Fluorine : Electron-withdrawing effect directs electrophilic substitution to the para position .
- Methylsulfanyl (S–CH₃) : Acts as a weak electron donor, stabilizing radical intermediates in oxidation reactions .
- Methanol (–CH₂OH) : Participates in hydrogen bonding, affecting solubility and crystallization .
Reactivity hotspots:
- Oxidation : Methanol → carboxylic acid (e.g., using KMnO₄) .
- Nucleophilic Aromatic Substitution : Fluorine replacement under basic conditions .
What strategies optimize synthetic yield in multi-step routes?
Q. Advanced
Statistical design (e.g., Box-Behnken) identifies optimal reagent ratios and reaction times .
How do fluorine and methylsulfanyl groups affect physical properties?
Q. Basic
| Property | Fluorine Effect | Methylsulfanyl Effect |
|---|---|---|
| Solubility | Decreases in polar solvents | Increases in non-polar solvents |
| Melting Point | Elevates due to symmetry | Reduces via steric hindrance |
| Stability | Enhances thermal resistance | Susceptible to oxidative degradation |
What computational methods validate molecular conformation?
Q. Advanced
- DFT (B3LYP/6-311+G )**: Calculates ground-state geometry, comparing bond lengths (e.g., C–F: 1.34 Å) with XRD data .
- Molecular Dynamics (MD) : Simulates solution-phase behavior to explain NMR line broadening .
- Docking Studies : Predicts binding modes with biological targets (e.g., enzymes) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
